![molecular formula C7H13ClN4O B3319166 1H-Imidazole-5-carboxamide, N,1-dimethyl-4-(methylamino)-, hydrochloride (1:1) CAS No. 107605-95-8](/img/structure/B3319166.png)
1H-Imidazole-5-carboxamide, N,1-dimethyl-4-(methylamino)-, hydrochloride (1:1)
Overview
Description
1H-Imidazole-5-carboxamide, N,1-dimethyl-4-(methylamino)-, hydrochloride (1:1) is also known as Caffeine Impurity E Nitrate or Caffeidine Nitrate . It has an empirical formula of C7H13N5O4 and a molecular weight of 231.21 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its density, melting point, and boiling point, were not found in the search results .Scientific Research Applications
Antitumor Activity
Imidazole derivatives, including structures similar to 1H-Imidazole-5-carboxamide, have shown promising antitumor activities. Studies reveal that compounds like bis(2-chloroethyl)amino derivatives of imidazole and related structures have progressed through preclinical testing, indicating their potential as new antitumor drugs. These compounds are interesting not only for their antitumor properties but also for their ability to synthesize compounds with diverse biological properties (Iradyan et al., 2009).
Antimicrobial Activities
Imidazole and its derivatives are also recognized for their antimicrobial properties. They serve as raw materials for pharmaceutical industries in manufacturing anti-fungal drugs like ketoconazole and clotrimazole. The review of literature on these compounds underscores their effectiveness against microbial resistance, suggesting that more derivatives of imidazole should be synthesized to combat the growth of new strains of organisms (American Journal of IT and Applied Sciences Research, 2022).
Corrosion Inhibition
Research on imidazole derivatives extends into their use as corrosion inhibitors. These compounds, due to their heterocyclic ring structure containing nitrogen atoms, are effective in adsorbing onto metal surfaces, protecting them against corrosion. The review on their application in the petroleum industry as corrosion inhibitors highlights their efficiency, low toxicity, and environmental friendliness, making them suitable for various industrial applications (Sriplai & Sombatmankhong, 2023).
properties
IUPAC Name |
N,3-dimethyl-5-(methylamino)imidazole-4-carboxamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.ClH/c1-8-6-5(7(12)9-2)11(3)4-10-6;/h4,8H,1-3H3,(H,9,12);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEDZGNFLRWVQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N(C=N1)C)C(=O)NC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazole-5-carboxamide, N,1-dimethyl-4-(methylamino)-, hydrochloride (1:1) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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